molecular formula C13H16F2N2O B585462 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 CAS No. 1346598-81-9

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8

Cat. No.: B585462
CAS No.: 1346598-81-9
M. Wt: 262.33
InChI Key: IPZKCIJUGHKLOD-DUSUNJSHSA-N
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Description

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications. The deuterium labeling (indicated by the “d8” suffix) makes it especially useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

The synthesis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and piperazine.

    Deuteration: The piperazine is deuterated to introduce deuterium atoms, resulting in piperazine-d8.

    Acetylation: The deuterated piperazine is then acetylated using acetic anhydride to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in NMR spectroscopy due to its deuterium labeling, which helps in the analysis of complex molecular structures.

    Biology: The compound is used in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: It serves as a model compound in drug development and pharmacokinetic studies.

    Industry: The compound is utilized in the synthesis of other complex molecules and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. In biological systems, it can be used to study enzyme-substrate interactions and metabolic pathways.

Comparison with Similar Compounds

1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 can be compared with other similar compounds such as:

    1-Acetyl-4-(2,4-difluorobenzyl)piperazine: The non-deuterated version, which lacks the deuterium labeling and is less useful in NMR spectroscopy.

    1-Acetyl-4-(2,4-difluorobenzyl)piperidine: A similar compound with a piperidine ring instead of a piperazine ring, which may have different chemical and biological properties.

The uniqueness of this compound lies in its deuterium labeling, making it particularly valuable in analytical and research applications.

Properties

IUPAC Name

1-[2,2,3,3,5,5,6,6-octadeuterio-4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKCIJUGHKLOD-DUSUNJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(C=C(C=C2)F)F)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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